molecular formula C16H17ClFN5O3 B2969715 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea CAS No. 1788543-17-8

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea

Cat. No.: B2969715
CAS No.: 1788543-17-8
M. Wt: 381.79
InChI Key: CZGQTXQIULJABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea is a synthetic organic compound designed for research applications. Its structure incorporates a morpholinopyrimidine core, a motif frequently investigated in medicinal chemistry for its potential to interact with key biological targets . The integration of the urea functional group and the 3-chloro-4-fluorophenyl ring suggests this compound may be of interest in the development of kinase inhibitors . Researchers are exploring morpholinopyrimidine derivatives for their potential bioactivities. Literature indicates that analogues containing the morpholinopyrimidine scaffold are being evaluated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in oncology and autoimmune disease research . Other studies show that similar structures exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory mediators such as iNOS and COX-2 in cellular models . The specific research applications of this compound are not fully established and require further experimental investigation. Handling of this substance should be conducted by qualified professionals in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O3/c1-25-16-19-9-13(14(22-16)23-4-6-26-7-5-23)21-15(24)20-10-2-3-12(18)11(17)8-10/h2-3,8-9H,4-7H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGQTXQIULJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFN5O2C_{18}H_{19}ClFN_5O_2. The compound features a urea linkage, which is significant for its biological activity. The presence of a morpholine ring and halogen substitutions enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation. It has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in centriole duplication and mitotic progression. Overexpression of PLK4 is linked to various cancers, making its inhibition a promising therapeutic strategy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across multiple cancer cell lines. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa0.5PLK4 inhibition
Study BMCF70.8Induction of apoptosis
Study CA5491.2Cell cycle arrest

Case Studies

  • Case Study 1 : In a preclinical trial involving HeLa cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, attributed to the induction of apoptosis through the mitochondrial pathway.
  • Case Study 2 : In MCF7 breast cancer cells, the compound demonstrated an ability to disrupt microtubule formation, leading to mitotic arrest and subsequent cell death.

Pharmacokinetics and Toxicity

The pharmacokinetic profile shows that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity studies indicate that at therapeutic doses, it exhibits minimal off-target effects, although further studies are warranted to fully understand its safety profile.

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Ring

  • Target Compound: The 2-methoxy and 4-morpholino groups on the pyrimidine ring likely enhance solubility and hydrogen-bonding capacity compared to dimethylamino substituents.
  • Analog 1: 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea (CAS 1396853-09-0) Structure: 2-dimethylamino instead of 2-methoxy/4-morpholino. Molecular Formula: C₁₃H₁₃ClFN₅O (MW 309.73) .

Substituent Position and Aromatic Ring Modifications

  • Analog 2: 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1796988-65-2) Structure: Methyl substituent replaces fluorine on the phenyl ring; pyrimidine has 4-dimethylamino and 2-morpholino groups. Molecular Formula: C₁₈H₂₃ClN₆O₂ (MW 390.9) . Implications: The electron-donating methyl group (vs. electron-withdrawing fluorine) may alter electronic interactions with target proteins.

Ureas with Non-Pyrimidine Heterocyclic Systems

  • Analog 3 : 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chloro-4-fluorophenyl)urea (Compound 4j)

    • Structure : Replaces pyrimidine with a bicyclo[2.2.1]heptene system.
    • Synthesis : Prepared using triethylamine to facilitate urea bond formation, a method common in urea syntheses .
    • Implications : The rigid bicyclic structure may restrict conformational flexibility, impacting binding selectivity.
  • Analog 4 : Chromene-Linked Ureas (e.g., Compound 40j in )

    • Structure : Chromene and pyrazole cores instead of pyrimidine.
    • Yield : 27% (vs. unspecified for the target compound), suggesting synthetic challenges for chromene derivatives .

Substituent Effects on Pharmacokinetic and Physicochemical Properties

Compound Phenyl Substituents Pyrimidine Substituents Molecular Weight Key Features Evidence ID
Target Compound 3-Cl, 4-F 2-methoxy, 4-morpholino ~390* Enhanced solubility via morpholine -
Analog 1 (CAS 1396853-09-0) 3-Cl, 4-F 2-dimethylamino 309.73 Lower polarity
Analog 2 (CAS 1796988-65-2) 3-Cl, 4-CH₃ 4-dimethylamino, 2-morpholino 390.9 Methyl enhances lipophilicity

*Estimated based on structural similarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.